2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
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Overview
Description
2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in an aqueous medium at room temperature, making it a highly efficient and environmentally friendly process .
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including this compound, often involves large-scale click chemistry reactions. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of these compounds. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in various biochemical processes. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in its potential use as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: These compounds have a similar triazole ring structure but differ in the position of the nitrogen atoms.
Indole Derivatives: Indole compounds also contain a nitrogen-containing ring and exhibit diverse biological activities.
Uniqueness
2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its specific triazole ring structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(1-ethyltriazol-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-2-10-5-6(3-4-7)8-9-10/h5H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVISKUHAHDCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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